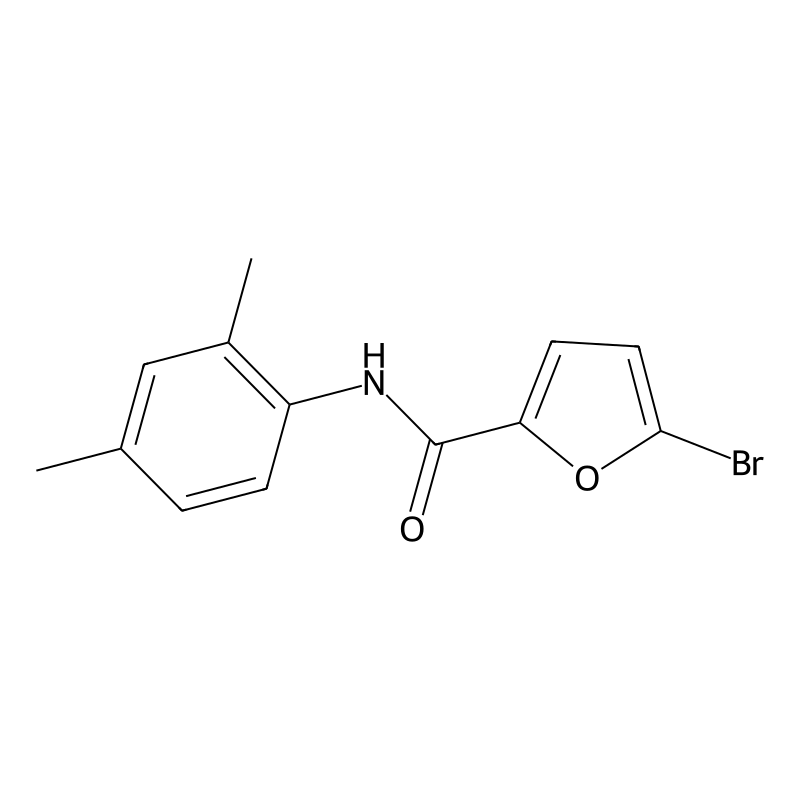

5-bromo-N-(2,4-dimethylphenyl)-2-furamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-bromo-N-(2,4-dimethylphenyl)-2-furamide is an organic compound characterized by the presence of a bromine atom, a furan ring, and a dimethyl-substituted phenyl group. Its molecular formula is C12H14BrN2O, and it features a furan moiety that is significant for its chemical reactivity and potential biological activity. The compound is of interest in various fields, including medicinal chemistry and organic synthesis.

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution. Common reagents for this include sodium iodide in acetone.

- Oxidation Reactions: The furan ring can be oxidized to yield various furan derivatives. Potassium permanganate or chromium trioxide are typical oxidizing agents used.

- Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions vary based on the specific conditions and reagents employed.

Research indicates that 5-bromo-N-(2,4-dimethylphenyl)-2-furamide exhibits potential biological activity, particularly in the context of antimicrobial and anticancer properties. It may interact with specific molecular targets within biological systems, potentially leading to inhibition or activation of biochemical pathways. Ongoing studies aim to elucidate its mechanism of action and therapeutic potential.

The synthesis of 5-bromo-N-(2,4-dimethylphenyl)-2-furamide typically involves the reaction of 5-bromo-2-furoic acid with 2,4-dimethylaniline. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane at room temperature. Following the reaction, purification is usually performed via column chromatography.

Industrial Production

For large-scale production, methods may include optimizing laboratory synthesis processes by employing larger reaction vessels and continuous flow techniques to enhance efficiency and yield.

5-bromo-N-(2,4-dimethylphenyl)-2-furamide has several applications across different fields:

- Chemistry: Serves as a building block in organic synthesis for creating more complex molecules.

- Biology: Investigated for its bioactive properties and potential therapeutic effects.

- Medicine: Explored as a lead compound in drug discovery efforts targeting various diseases.

- Industry: Utilized in developing new materials with specific properties tailored for applications in pharmaceuticals and agrochemicals .

Studies on the interactions of 5-bromo-N-(2,4-dimethylphenyl)-2-furamide with biological targets are ongoing. These investigations focus on understanding how the compound interacts with enzymes or receptors to elucidate its potential therapeutic mechanisms. The specific molecular pathways affected by this compound remain an area of active research.

Several compounds share structural similarities with 5-bromo-N-(2,4-dimethylphenyl)-2-furamide:

- 5-bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide

- 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide

- 2-bromo-N-(2,4-dimethylphenyl)benzamide

Uniqueness

What sets 5-bromo-N-(2,4-dimethylphenyl)-2-furamide apart from these analogs is the presence of the furan ring. This ring confers unique chemical reactivity and biological properties not found in the other compounds listed. The ability to participate in distinct reactions enhances its value for specific research applications .

5-Bromo-N-(2,4-dimethylphenyl)-2-furamide is a brominated furanamide derivative with the molecular formula C₁₃H₁₂BrNO₂ and a molecular weight of 294.14 g/mol. Its IUPAC name is 5-bromo-N-(2,4-dimethylphenyl)furan-2-carboxamide, and its structure features a furan ring substituted with a bromine atom at the 5-position and an amide-linked 2,4-dimethylphenyl group at the 2-position (Figure 1). The SMILES notation (O=C(NC1=CC=C(C)C=C1C)C2=CC=C(Br)O2) highlights its planar aromatic system and functional groups.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₂BrNO₂ | |

| Molecular Weight | 294.14 g/mol | |

| CAS Number | Not publicly disclosed | |

| SMILES | O=C(NC1=CC=C(C)C=C1C)C2=CC=C(Br)O2 | |

| Purity (Typical) | >95% (HPLC) |

Historical Development in Synthetic Chemistry

The compound emerged from advances in furan chemistry during the early 2000s, particularly in brominated furanamide synthesis. Early routes involved nucleophilic displacement reactions of 5-bromo-2-furoic acid derivatives with substituted anilines. For example, Rai et al. (2007) demonstrated that 5-bromo-2-furanamides could react with amines like piperidine or morpholine to yield amino-substituted analogs, establishing foundational methodologies.

A significant breakthrough came with the use of ionic liquid-mediated bromination, as described in a 2011 patent (CN102351815A). This method avoided hazardous bromine gas, instead using tribromide ionic liquids (e.g., [Bmim]Br₃) to achieve bromination of furfural derivatives with 87.6% yield and >96% purity. Such innovations improved scalability and safety for industrial applications.

Position Within Furanamide Derivatives Research

5-Bromo-N-(2,4-dimethylphenyl)-2-furamide occupies a niche in furanamide research due to its dual functionality:

- Electrophilic Bromine: Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery.

- Bulky Aryl Group: The 2,4-dimethylphenyl moiety enhances lipid solubility, making it a candidate for pharmacokinetic optimization in medicinal chemistry.

Compared to simpler analogs like 5-bromo-2-furamide (C₅H₄BrNO₂), this derivative exhibits superior thermal stability (decomposition >200°C) and reduced hygroscopicity, as evidenced by differential scanning calorimetry (DSC) data. Its structural complexity aligns with trends in polyamide and heterocyclic polymer research, where furanic monomers improve material sustainability.